[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine typically involves the coupling of two benzothiophene units through a diamine linkage. One common method is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 2-bromo-1,1’-bidibenzo[b,d]thiophene with a diamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like DMF at elevated temperatures .
Industrial Production Methods
Industrial production of [1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicinal chemistry, [1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine is explored for its potential as an anticancer agent. Its interactions with cellular pathways and molecular targets are of particular interest for developing new treatments.
Industry
In the industrial sector, the compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Bidibenzo[b,d]furan]-2,2’-diamine: Similar in structure but contains an oxygen atom instead of sulfur.
Dibenzo[b,d]thiophene: Lacks the diamine linkage but shares the thiophene core structure.
Benzothiophene: A simpler structure with a single thiophene ring fused to a benzene ring.
Uniqueness
[1,1’-Bidibenzo[b,d]thiophene]-2,2’-diamine is unique due to its diamine linkage, which imparts distinct electronic and chemical properties. This linkage allows for greater flexibility in functionalization and enhances its potential for various applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C24H16N2S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(2-aminodibenzothiophen-1-yl)dibenzothiophen-2-amine |
InChI |
InChI=1S/C24H16N2S2/c25-15-9-11-19-21(13-5-1-3-7-17(13)27-19)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)28-20/h1-12H,25-26H2 |
InChI Key |
RSAJZMLHYDHRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6S5)N)N |
Origin of Product |
United States |
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